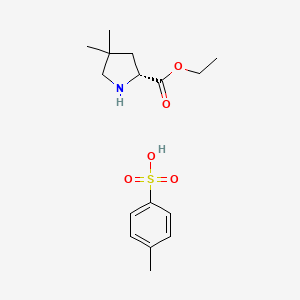

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate

Description

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chiral pyrrolidine derivative featuring a dimethyl-substituted pyrrolidine ring, an ethyl ester group at the 2-carboxylic acid position, and a tosylate (p-toluenesulfonate) counterion. The tosylate group enhances stability and crystallinity, making it advantageous for synthetic intermediates or salt forms of active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHCFWWDAGXFDM-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The esterification proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by ethanol. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) serves as the catalyst, with reflux conditions (70–80°C) driving the reaction to completion. Stoichiometric ratios of ethanol to carboxylic acid (1.2:1 to 2:1) are used to ensure high conversion rates.

Purification and Yield

Post-reaction, the mixture is neutralized with a weak base (e.g., sodium bicarbonate), and the ethyl ester is extracted using ethyl acetate or dichloromethane. Rotary evaporation removes solvents, yielding the crude ester. Further purification via distillation or recrystallization achieves >90% purity.

Table 1: Esterification Conditions and Outcomes

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 12 | 85 |

| HCl | 70 | 18 | 78 |

Tosylation of the Ethyl Ester Intermediate

The second step introduces the tosylate group by reacting the ethyl ester with para-toluenesulfonyl chloride (TsCl). This transformation converts the hydroxyl group into a superior leaving group, enhancing reactivity in subsequent nucleophilic substitutions.

Reaction Protocol

The ethyl ester is dissolved in anhydrous dichloromethane or tetrahydrofuran, followed by the addition of TsCl (1.1–1.5 equivalents) and a base such as pyridine or triethylamine. The base scavenges HCl generated during the reaction, preventing acid-mediated side reactions. The mixture is stirred at 20–40°C for 12–96 hours, depending on the steric hindrance of the substrate.

Purification Strategies

Post-tosylation, the product is washed with dilute HCl to remove excess base, followed by water and brine. Column chromatography (20–40% ethyl acetate in hexane) isolates the tosylate ester with >95% purity. Industrial-scale processes often employ continuous crystallization to reduce costs.

Table 2: Tosylation Parameters

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | DCM | 48 | 82 |

| Et₃N | THF | 24 | 75 |

Industrial-Scale Production Methods

Large-scale synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time), reducing side products. Automated systems monitor pH and intermediate purity, ensuring batch consistency.

Case Study: Continuous Flow Tosylation

A pilot study demonstrated that passing the ethyl ester and TsCl through a heated reactor (40°C, 2 mL/min flow rate) achieved 88% yield in 8 hours—a significant improvement over batch methods.

Analytical Characterization

Post-synthesis, the compound is characterized using spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HRMS):

Observed [M + Na]⁺ at m/z 343.1580 (calculated 343.1582). -

Chiral HPLC:

Confirms enantiomeric excess (>99%) using a Chiralpak AD-H column (hexane:isopropanol, 90:10).

Optimization Studies

Temperature and Catalyst Screening

Varying the esterification catalyst to p-toluenesulfonic acid (pTSA) at 70°C improved yield to 89% while reducing reaction time to 10 hours. For tosylation, substituting pyridine with 4-dimethylaminopyridine (DMAP) accelerated the reaction (90% yield in 18 hours).

Recent Advances

Recent protocols explore solvent-free esterification using microwave irradiation (150W, 15 minutes, 92% yield). Green chemistry approaches replace TsCl with polymer-supported sulfonylating agents, simplifying purification.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions

Common Reagents and Conditions

Tosylation: Tosyl chloride and pyridine.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Reduction: Lithium aluminum hydride.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid and ethanol.

Reduction: ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester.

Scientific Research Applications

®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is utilized in several scientific research applications, including:

Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals due to its structural features.

Industry: As a reagent in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate involves its reactivity as an ester and tosylate. The tosylate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles . The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols .

Comparison with Similar Compounds

Pyrrolidine Derivatives with Varied Ester Groups

Key Differences :

- Ethyl vs. Methyl Ester : Ethyl esters (e.g., target compound) exhibit higher lipophilicity compared to methyl esters, influencing solubility and metabolic stability .

- Tosylate vs. Hydrochloride : Tosylate salts generally offer superior crystallinity and stability under ambient conditions, whereas hydrochlorides may be more prone to hygroscopicity .

Key Differences :

- Leaving Group Reactivity : The target compound’s tosylate may act as a leaving group in nucleophilic substitution reactions, akin to (S)-1-(3-nitrophenyl)ethyl tosylate, but steric effects from the dimethylpyrrolidine ring could modulate reactivity .

- Biological Stability : Compared to labile sulfates (e.g., Ademetionine disulfate tosylate), the target compound’s tosylate likely enhances shelf-life and thermal stability .

Heterocyclic Carboxylic Acid Derivatives

Key Differences :

- Ring System : Pyrrolidine (saturated, flexible) vs. pyrimidine (aromatic, planar) alters electronic properties and biological target interactions .

- Application Scope : The target compound’s tosylate is more likely suited for pharmaceutical synthesis, whereas dimethyl PABA derivatives serve niche roles in UV protection .

Research Findings and Data

Physicochemical Properties

Biological Activity

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chiral compound that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article explores the synthesis, biological activity, and research findings related to this compound.

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is classified as an ester and tosylate with the following chemical formula: CHNOS. The synthesis typically involves the esterification of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid with ethanol in the presence of an acid catalyst, followed by tosylation using para-toluenesulfonyl chloride (TsCl) in a basic medium like pyridine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyrrolidine compounds, including (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate. In vitro assays have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this tosylate have shown significant activity against A549 human lung adenocarcinoma cells. The efficacy was assessed using the MTT assay, where a notable reduction in cell viability was observed with specific substitutions on the pyrrolidine ring .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound Structure | IC50 (µM) | Cell Line |

|---|---|---|

| (R)-Tosylate | 50 | A549 |

| 4-Chlorophenyl | 64 | A549 |

| 4-Bromophenyl | 61 | A549 |

| 4-Dimethylamino | 40 | A549 |

Antimicrobial Activity

The antimicrobial activity of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate has also been investigated. Studies indicate that certain derivatives exhibit potent activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. The structure-activity relationship (SAR) analysis suggests that modifications on the pyrrolidine scaffold can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Compound Structure | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| (R)-Tosylate | 32 µg/mL | MRSA |

| 5-Nitrothienyl | 16 µg/mL | MRSA |

| 2-Thienyl | 64 µg/mL | Klebsiella pneumoniae |

Case Studies and Research Findings

A recent study characterized several pyrrolidine derivatives for their anticancer and antimicrobial properties. The findings indicated that while some compounds exhibited significant cytotoxic effects against cancer cells, they maintained lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Moreover, the incorporation of specific functional groups was found to enhance both anticancer and antimicrobial activities. For example, compounds with nitro or thienyl substitutions demonstrated improved efficacy against resistant bacterial strains while maintaining acceptable cytotoxicity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate, and how is stereochemical integrity maintained?

- Methodological Answer : The synthesis typically involves two steps: (i) esterification of the pyrrolidine carboxylic acid precursor using ethanol under acidic conditions, followed by (ii) tosylation with p-toluenesulfonic acid. To preserve the (R)-configuration, chiral resolution techniques (e.g., chiral chromatography) or asymmetric synthesis using enantioselective catalysts are employed. Reaction conditions (e.g., temperature, solvent purity) must be tightly controlled to avoid racemization .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm stereochemistry (e.g., coupling constants in H NMR) and structural integrity (e.g., methyl and ester group signals).

- HPLC with Chiral Columns : To verify enantiomeric purity (>98% ee is typical for pharmaceutical intermediates).

- Mass Spectrometry (ESI-MS) : For molecular weight confirmation (m/z 343.4 for [M+H]) and detecting impurities .

Q. What role does the tosylate group play in enhancing reactivity or stability?

- Methodological Answer : The tosylate group acts as a leaving group, facilitating nucleophilic substitution reactions (e.g., in alkylation or amination). It also improves crystallinity, aiding purification. Stability studies under varying humidity and temperature conditions are recommended to assess shelf-life .

Q. How should researchers handle safety and storage protocols for this compound?

- Methodological Answer : Classified under EC Regulation 1272/2008, it requires storage in airtight containers at 2–8°C. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the (R)-enantiomer?

- Methodological Answer : Key parameters include:

- Catalyst Loading : Palladium on activated charcoal (5–10 wt%) under hydrogenation conditions improves stereoselectivity .

- Solvent Systems : Methanol or ethanol enhances solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) during esterification reduce side reactions. Yield optimization requires iterative DOE (Design of Experiments) approaches .

Q. What strategies resolve contradictions in enantiomeric purity data between HPLC and polarimetry?

- Methodological Answer : Discrepancies may arise from impurities or solvent effects. Cross-validate using:

- Chiral GC-MS : To detect volatile contaminants.

- X-ray Crystallography : For absolute configuration confirmation.

- Standard Additions : Spiking with a known enantiomer to calibrate polarimetry results .

Q. How does the hydrochloride salt (analog) compare to the tosylate in stability and reactivity?

- Methodological Answer : The hydrochloride salt (CHClNO) exhibits higher aqueous solubility but lower thermal stability. Comparative studies under accelerated degradation conditions (40°C/75% RH) show the tosylate’s superior stability, making it preferable for long-term storage. Reactivity in nucleophilic substitutions is similar, but the tosylate’s larger counterion may slow kinetics .

Q. What advanced applications exist in medicinal chemistry, such as enzyme inhibition or prodrug design?

- Methodological Answer : The compound serves as a precursor for:

- Enzyme Inhibitors : Modifying the pyrrolidine ring to mimic transition states in protease inhibition.

- Prodrugs : Ester hydrolysis in vivo releases the active carboxylic acid.

- Anticancer Agents : Derivatives show activity against lung cancer cell lines (A549) in vitro, requiring SAR studies to optimize potency .

Q. What computational methods predict the compound’s behavior in chiral environments?

- Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with chiral catalysts or biological targets. Focus on:

- Torsional Angles : To predict conformational stability.

- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites for reaction planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.